molecular formula C17H12ClN5O2 B10981296 6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

Cat. No.: B10981296
M. Wt: 353.8 g/mol
InChI Key: HEXTVUXIRGNSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a triazole ring, and various functional groups that contribute to its unique chemical properties. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Properties

Molecular Formula

C17H12ClN5O2

Molecular Weight

353.8 g/mol

IUPAC Name

6-chloro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H12ClN5O2/c18-10-4-5-13-11(7-10)16(24)12(8-19-13)17(25)20-9-15-22-21-14-3-1-2-6-23(14)15/h1-8H,9H2,(H,19,24)(H,20,25)

InChI Key

HEXTVUXIRGNSLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.